1-Tert-butylpiperidin-3-amine;hydrochloride 1-Tert-butylpiperidin-3-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2243513-25-7
VCID: VC5459594
InChI: InChI=1S/C9H20N2.ClH/c1-9(2,3)11-6-4-5-8(10)7-11;/h8H,4-7,10H2,1-3H3;1H
SMILES: CC(C)(C)N1CCCC(C1)N.Cl
Molecular Formula: C9H21ClN2
Molecular Weight: 192.73

1-Tert-butylpiperidin-3-amine;hydrochloride

CAS No.: 2243513-25-7

Cat. No.: VC5459594

Molecular Formula: C9H21ClN2

Molecular Weight: 192.73

* For research use only. Not for human or veterinary use.

1-Tert-butylpiperidin-3-amine;hydrochloride - 2243513-25-7

Specification

CAS No. 2243513-25-7
Molecular Formula C9H21ClN2
Molecular Weight 192.73
IUPAC Name 1-tert-butylpiperidin-3-amine;hydrochloride
Standard InChI InChI=1S/C9H20N2.ClH/c1-9(2,3)11-6-4-5-8(10)7-11;/h8H,4-7,10H2,1-3H3;1H
Standard InChI Key RKNJXPVXGLYPCH-UHFFFAOYSA-N
SMILES CC(C)(C)N1CCCC(C1)N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

1-Tert-butylpiperidin-3-amine hydrochloride has the molecular formula C₉H₂₁ClN₂ and a molecular weight of 192.73 g/mol . Its IUPAC name, 1-tert-butylpiperidin-3-amine hydrochloride, reflects the tert-butyl substituent at the piperidine ring’s 1-position and the amine group at the 3-position. The hydrochloride salt enhances solubility and stability, critical for handling and storage.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2243513-25-7
Molecular FormulaC₉H₂₁ClN₂
Molecular Weight192.73 g/mol
SMILES NotationCC(C)(C)N1CCCC(C1)N.Cl
InChI KeyRKNJXPVXGLYPCH-UHFFFAOYSA-N

Structural Analysis

The compound’s 3D conformation reveals a chair configuration for the piperidine ring, with the tert-butyl group occupying an equatorial position to minimize steric strain . The amine group participates in hydrogen bonding with the chloride ion, stabilizing the crystal lattice. Computational models predict a pKa of ~9.2 for the amine, making it moderately basic .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves N-alkylation of piperidin-3-amine with tert-butyl bromide, followed by hydrochloride salt formation. A catalyst-free hydroamination method, analogous to protocols for related piperidine derivatives, has been reported in aqueous media, offering environmental and cost benefits .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
N-alkylationPiperidin-3-amine, tert-butyl bromide, K₂CO₃, DMF, 80°C75%
Salt formationHCl (g), diethyl ether, 0°C90%

Industrial Scalability

Large-scale production employs batch reactors with purification via recrystallization from ethanol/water mixtures. Major suppliers like Henan Chengfeng Pharmaceutical Co., Ltd. (China) and Eli Chemical (Canada) highlight its commercial viability, with annual production volumes exceeding 10 metric tons .

Pharmaceutical and Industrial Applications

Role in Drug Development

The compound serves as a key intermediate in synthesizing:

  • Centhaquine: A haemodynamic agent under investigation for hypovolemic shock .

  • Alogliptin analogs: Antidiabetic agents targeting dipeptidyl peptidase-IV (DPP-IV).

Table 3: Therapeutic Applications of Derivatives

DerivativeTarget/MechanismClinical StageSource
Centhaquineα₂-Adrenergic receptor agonistPhase III
DPP-IV inhibitorsEnzyme inhibitionPreclinical

Non-Pharmaceutical Uses

  • Catalysis: As a ligand in palladium-catalyzed cross-coupling reactions.

  • Agrochemicals: Intermediate in herbicides due to its stability under acidic conditions .

SupplierLocationPurity Offered
Henan Chengfeng PharmaChina99%
Roopa Industries Ltd.India98.5%
Karlan Research ProductsUSA99.9%

Future Directions and Research Opportunities

  • Drug Delivery Systems: Leveraging its solubility for nanoparticle-based formulations.

  • Green Chemistry: Optimizing solvent-free synthesis to reduce E-factor values .

  • Neuropharmacology: Exploring affinity for sigma-1 receptors in neurodegenerative diseases.

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